2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide
Description
2-(Benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule featuring a benzoisoxazole core linked via an acetamide group to a substituted isoxazole moiety. The benzoisoxazole ring contributes to aromatic stacking interactions, while the 2,4-difluorophenyl substituent on the isoxazole enhances lipophilicity and metabolic stability. This compound is structurally distinct due to its dual heterocyclic framework (benzoisoxazole and isoxazole) and fluorinated aromatic substituents, which are critical for modulating biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3/c20-11-5-6-13(15(21)7-11)18-8-12(23-27-18)10-22-19(25)9-16-14-3-1-2-4-17(14)26-24-16/h1-8H,9-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDLQTMQIRGNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide is a notable chemical entity with potential biological activities. Its molecular formula is and it has garnered interest in various fields of pharmacological research, particularly for its antimicrobial and anticancer properties. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.328 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 2-(1,2-benzoxazol-3-yl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks to This compound exhibit varying degrees of antimicrobial activity. A study on related benzoxazole derivatives found selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The structure–activity relationship (SAR) analysis revealed that modifications in the benzoxazole moiety significantly influence the antimicrobial efficacy.
Anticancer Activity
The compound has shown promising results in cytotoxic assays against several cancer cell lines. For instance, derivatives of benzoxazole have been noted for their effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The cytotoxic effects were attributed to their ability to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells in some cases. This selectivity highlights the potential for developing targeted cancer therapies based on this compound's structure.
The proposed mechanism involves the inhibition of key cellular pathways that are crucial for cancer cell proliferation. For example, studies suggest that benzoxazole derivatives can interfere with cell cycle regulation and apoptosis pathways, leading to increased cell death in malignant cells .
Case Studies
- Case Study 1: Antimicrobial Screening
- Case Study 2: Cytotoxicity in Cancer Cells
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules based on heterocyclic cores, substituents, and reported biological activities. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Core Variations: The target compound’s benzoisoxazole-isoxazole dual core contrasts with benzothiazole () or benzo[1,3]dioxole () analogs. These differences influence electronic properties and binding affinities.
Substituent Effects: Fluorinated groups (e.g., 2,4-difluorophenyl) in the target compound likely enhance membrane permeability compared to chlorinated (e.g., 3,5-dichlorophenyl in HJC0726) or trifluoromethyl () substituents .
Synthetic Routes: The target compound may be synthesized via coupling reactions similar to , which uses 2-(benzo[d]isoxazol-3-yl)acetic acid . In contrast, hydrazonoyl cyanide analogs (–3) involve multi-step condensation reactions .
Biological Activity Trends :
- EPAC antagonists () demonstrate micromolar potency, with halogenated aryl groups critical for activity .
- Benzothiazole derivatives () show substituent-dependent anti-inflammatory effects, suggesting the target’s fluorinated groups may similarly modulate activity .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Fluorine atoms in the target compound may balance lipophilicity and polarity, avoiding excessive hydrophobicity seen in trifluoromethyl analogs () .
- Metabolic Stability : The 2,4-difluorophenyl group likely reduces oxidative metabolism compared to unsubstituted phenyl rings, as seen in related compounds .
- Synthetic Feasibility : and suggest that chloroacetyl chloride and sulfonamide intermediates could be adapted for large-scale synthesis .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic pathway for this compound?
- Methodology : Employ a hybrid computational-experimental strategy. Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, then validate with Design of Experiments (DoE) to minimize trial-and-error. For example, fractional factorial designs can screen variables (e.g., solvent polarity, temperature, catalyst loading) to identify critical parameters. ICReDD’s feedback loop between computation and experimentation accelerates optimization .
- Data Application : Tabulate reaction yields against variables (e.g., time, pH) to identify Pareto-optimal conditions.
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
- Methodology : Combine spectroscopic methods (NMR, FT-IR) for functional group verification, HPLC for purity assessment, and mass spectrometry for molecular weight confirmation. For crystallinity analysis, use powder X-ray diffraction (PXRD). Cross-reference with synthetic intermediates documented in analogous sulfonamide studies .
- Validation : Compare experimental spectra with computational predictions (e.g., NMR chemical shifts via DFT) to resolve ambiguities .
Q. How can solubility and stability be systematically evaluated under varying conditions?
- Methodology : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use response surface methodology (RSM) to model degradation kinetics against pH, temperature, and light exposure .
Advanced Research Questions
Q. What computational models predict the compound’s reactivity in catalytic systems?
- Methodology : Use ab initio molecular dynamics (AIMD) to simulate reaction mechanisms, focusing on the benzoisoxazole moiety’s electronic effects. Pair with machine learning (ML) to analyze substituent effects (e.g., difluorophenyl’s electron-withdrawing impact). ICReDD’s reaction path search methods can prioritize plausible intermediates .
- Case Study : Compare computed activation energies for isoxazole ring-opening pathways with experimental kinetic data to validate models.
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology : Conduct meta-analysis of dose-response curves, accounting for assay variability (e.g., cell line differences, incubation times). Use Bayesian statistics to quantify uncertainty. If discrepancies persist, validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Collaborative frameworks, like cross-lab replication proposed in contested territories research, enhance reliability .
Q. What environmental fate studies are relevant for this compound?
- Methodology : Adapt DOE’s atmospheric chemistry protocols to track degradation products. Simulate photolysis (UV-Vis irradiation) and hydrolysis (varying pH) pathways, followed by LC-MS/MS identification. Assess air-surface exchange coefficients using gas chromatography .
Q. How can cross-disciplinary approaches improve reactor design for scaled synthesis?
- Methodology : Integrate CRDC’s reactor design principles (e.g., membrane separation for byproduct removal) with process simulation tools (Aspen Plus). Optimize heat/mass transfer using computational fluid dynamics (CFD). Validate with pilot-scale experiments under RDF2050112 guidelines .
Notes on Methodological Rigor
- Data Tables : For optimization studies, include variables (e.g., temperature, catalyst), responses (yield, purity), and statistical metrics (p-values, R²).
- Contradiction Resolution : Use funnel plots to detect publication bias in literature data .
- Ethical Compliance : Adhere to advanced lab safety protocols (e.g., fume hood use for fluorinated intermediates) per institutional chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
